Dacinostat (also known as NVP-LAQ824) is a pan-HDAC inhibitor of the hydroxamic acid class, recognized for its activity against Class I and Class II histone deacetylases. It functions by chelating the zinc ion in the enzyme's active site, leading to the accumulation of acetylated histones and non-histone proteins. This activity results in cell cycle arrest and apoptosis in a wide range of transformed cell lines, establishing it as a frequently used tool in preclinical cancer research. [1] Its baseline potency is characterized by low nanomolar IC50 values against multiple HDAC isoforms.
While other pan-HDAC inhibitors like Vorinostat (SAHA) and Panobinostat exist, they are not functionally interchangeable with Dacinostat. Differences in inhibitory potency against specific HDAC isoforms can lead to varied downstream biological effects, impacting experimental reproducibility. [1] Furthermore, significant variations in solubility directly affect the preparation of concentrated stock solutions, a critical parameter for high-throughput screening and ensuring consistent dosing in cell culture and in vivo studies. [REFS-2, REFS-3] Substituting Dacinostat with a close analog without re-optimization can compromise the integrity and comparability of scientific findings.
Cross-study analysis indicates a notable potency difference for Dacinostat against specific Class I isoforms compared to the widely used benchmark, Vorinostat (SAHA). In one assay, Dacinostat inhibited HDAC1 with an IC50 of 9 nM. In a comparable assay system, Vorinostat's IC50 against HDAC1 was measured at 40.6 nM. [1] While Panobinostat is also a potent pan-inhibitor with Ki values ranging from 0.6-31 nM across HDACs 1-11, Dacinostat's specific data point against HDAC1 demonstrates a clear quantitative advantage over Vorinostat.
| Evidence Dimension | Enzymatic Inhibition (IC50) of HDAC1 |
| Target Compound Data | 9 nM (Dacinostat) |
| Comparator Or Baseline | 40.6 nM (Vorinostat/SAHA) |
| Quantified Difference | Approximately 4.5-fold more potent than Vorinostat in the compared assays |
| Conditions | Cell-free enzymatic assays measuring HDAC1 activity. |
Higher potency against a key Class I HDAC allows for use at lower concentrations, potentially reducing off-target effects and conserving material.
The solubility of an inhibitor in Dimethyl Sulfoxide (DMSO) is a critical parameter for laboratory handling, directly impacting the maximum concentration of stock solutions for in vitro and in vivo studies. Dacinostat is readily soluble in DMSO. Comparative analysis of technical datasheets shows a clear hierarchy among common pan-HDAC inhibitors. Panobinostat exhibits high solubility, reported at levels up to 70-100 mg/mL. Vorinostat shows good solubility, typically cited around 66 mg/mL. Dacinostat's solubility is documented as ≥17.45 mg/mL, which is sufficient for most standard research applications but represents a key physical differentiator from its common alternatives. [1]
| Evidence Dimension | Solubility in DMSO (mg/mL) |
| Target Compound Data | ≥17.45 mg/mL (Dacinostat) |
| Comparator Or Baseline | Vorinostat: ~66 mg/mL; Panobinostat: ~70-100 mg/mL |
| Quantified Difference | Offers sufficient, though lower, DMSO solubility compared to key alternatives. |
| Conditions | Standard laboratory conditions for preparing stock solutions in anhydrous DMSO. |
Understanding these distinct solubility profiles is essential for procurement decisions where specific stock concentrations are required for experimental protocols, preventing material waste and ensuring procedural consistency.
Beyond enzymatic and cellular assays, Dacinostat has demonstrated a significant, quantifiable survival benefit in a preclinical animal model of leukemia. In a study using female BALB/c mice injected with leukemic cells, daily intraperitoneal administration of Dacinostat at 25 mg/kg resulted in a notable extension of lifespan. [1] This evidence demonstrates the compound's ability to translate its enzymatic potency into a meaningful therapeutic outcome in a complex biological system.
| Evidence Dimension | Median Survival Time (Days) |
| Target Compound Data | 20 days (25 mg/kg Dacinostat) |
| Comparator Or Baseline | 15.5 days (Vehicle control) |
| Quantified Difference | 29% increase in median survival time compared to vehicle control |
| Conditions | In vivo study in BALB/c mice with 32D.p210-induced leukemia. |
For researchers planning animal studies, this specific, quantitative in vivo efficacy data provides a strong rationale for selecting Dacinostat, as it establishes a precedent for its biological activity and survival benefit in a validated model.
For research focused specifically on the downstream effects of potent HDAC1 inhibition, Dacinostat is a justifiable choice due to its demonstrated low nanomolar IC50 against this isoform, which is quantitatively more potent than some common benchmarks like Vorinostat. [REFS-1, REFS-2]
Dacinostat is strongly indicated for animal models of leukemia and related cancers where a compound with proven in vivo efficacy and a demonstrated survival benefit is required to justify the study design. [2]
In studies where the primary outcome is the induction of apoptosis in cancer cell lines, Dacinostat is a reliable choice, having been shown to effectively induce apoptosis in multiple myeloma and other tumor cells. [3]